2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone
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Overview
Description
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenoxy group, and a pyridinyl methyl sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps, starting with the preparation of the core pyridine structure The tert-butyl group is introduced through alkylation reactions, while the phenoxy group is added via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Used as an antioxidant in various applications.
2,4,6-Tri-tert-butylphenol: Exhibits strong steric hindrance and is used in industrial applications.
Uniqueness
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4,6-dimethyl-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12-11-13(2)19-17(16(12)23(6,20)21)22-15-9-7-14(8-10-15)18(3,4)5/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLPBGITXYCPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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